REACTION_CXSMILES
|
I[CH2:2]I.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH:14]=[CH2:15])[CH:6]=1.Cl>C(Cl)Cl>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH:14]2[CH2:2][CH2:15]2)[CH:6]=1
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
4-bromo-1-methoxy-2-vinyloxy-benzene
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Quantity
|
900 μL
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)OC)OC=C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
the solution was stirred an additional 20 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 mL flame-dried flask
|
Type
|
ADDITION
|
Details
|
were added diethylzinc (8.75 mL, 1 N solution in hexanes)
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Type
|
DISSOLUTION
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Details
|
a solution of trichloroacetic acid (1.43 g, 8.75 mmol, dissolved in 2 mL of CH2Cl2
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred an additional 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 8 h at room temperature
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
containing some ice
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 1 N aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column on silica gel (0-100% Hexanes/EtOAc gradient)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OC)OC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 738 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |